molecular formula C3H6O2 B106794 Propionic acid-d6 CAS No. 19448-61-4

Propionic acid-d6

Cat. No.: B106794
CAS No.: 19448-61-4
M. Wt: 80.12 g/mol
InChI Key: XBDQKXXYIPTUBI-WYMDYBCKSA-N
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Description

Propionic acid-d6 is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. This compound is a derivative of propanoic acid, where five hydrogen atoms are replaced by deuterium atoms. Deuterated compounds are often used in scientific research due to their unique properties, such as altered vibrational frequencies and kinetic isotope effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

Propionic acid-d6 can be synthesized through several methods. One common approach involves the deuteration of propanoic acid. This can be achieved by reacting propanoic acid with deuterium gas in the presence of a catalyst, such as palladium on carbon. The reaction typically occurs under high pressure and elevated temperatures to ensure complete deuteration.

Another method involves the use of deuterated reagents. For example, propanoic acid can be reacted with deuterated lithium aluminum deuteride to produce this compound. This reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound often involves large-scale deuteration processes. These processes utilize high-pressure reactors and specialized catalysts to achieve high yields of the deuterated compound. The use of deuterated solvents and reagents is also common in industrial settings to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Propionic acid-d6 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to produce deuterated carbon dioxide and water.

    Reduction: Reduction reactions can convert the compound into deuterated alcohols or alkanes.

    Substitution: this compound can participate in substitution reactions, where deuterium atoms are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. These reactions are typically carried out under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum deuteride or sodium borodeuteride are commonly used. These reactions often occur under anhydrous conditions to prevent hydrolysis.

    Substitution: Substitution reactions can be facilitated by reagents such as halogens or organometallic compounds. These reactions may require specific solvents and temperatures to proceed efficiently.

Major Products

    Oxidation: Deuterated carbon dioxide and water.

    Reduction: Deuterated alcohols or alkanes.

    Substitution: Various deuterated derivatives, depending on the substituent introduced.

Scientific Research Applications

Propionic acid-d6 has a wide range of applications in scientific research:

    Chemistry: Used as a tracer in reaction mechanisms and kinetic studies due to its unique isotopic properties.

    Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.

    Medicine: Investigated for its potential use in drug development, particularly in the design of deuterated drugs with improved pharmacokinetic properties.

    Industry: Utilized in the production of deuterated solvents and reagents for various industrial processes.

Mechanism of Action

The mechanism of action of Propionic acid-d6 is primarily influenced by the presence of deuterium atoms. Deuterium has a higher mass than hydrogen, which affects the vibrational frequencies of chemical bonds and can alter reaction kinetics. This isotope effect can lead to differences in reaction rates and product distributions compared to non-deuterated compounds. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Propionic acid-d6 can be compared with other deuterated compounds, such as:

    Deuterio 2,2,3,3-tetradeuteriopropanoate: Similar structure but with one less deuterium atom.

    Deuterio 2,2,3,3,3-pentadeuteriobutanoate: Similar deuteration pattern but with an additional carbon atom in the chain.

    Deuterio 2,2,3,3,3-pentadeuteriopropanol: An alcohol derivative with a similar deuteration pattern.

The uniqueness of this compound lies in its specific deuteration pattern and the resulting isotopic effects, which can be leveraged in various scientific and industrial applications.

Properties

IUPAC Name

deuterio 2,2,3,3,3-pentadeuteriopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6O2/c1-2-3(4)5/h2H2,1H3,(H,4,5)/i1D3,2D2/hD
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBDQKXXYIPTUBI-WYMDYBCKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C(=O)O[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50369134
Record name Propanoic acid-d6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50369134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

80.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19448-61-4
Record name Propanoic acid-d6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50369134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 19448-61-4
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Synthesis routes and methods I

Procedure details

In manner analogous to Example 3, polyester and polyacrylonitrile fibre may be treated with the product obtained by using, in place of the acylation product from caprylic acid and dipropylene triamine, 17.6 parts of a product formed by thermal condensation of 14.8 parts of propionic acid with 26.2 parts of dipropylene triamine, having a viscosity of about 150 cp (approximately 50% solution).
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Synthesis routes and methods II

Procedure details

When the reaction is a two-stage partial oxidation of propylene to acrylic acid, some or even all of the fresh propane may also be supplied into the starting reaction gas mixture for the second stage of the partial oxidation (however, this starting reaction gas mixture is sometimes not explosive even when this qualification was actually true for the starting reaction gas mixture for the first stage of the partial oxidation). This is advantageous in particular because the undesired side reaction of propane to give propionaldehyde and/or propionic acid starts in particular from the first partial oxidation stage (propylene→acrolein) under the conditions thereof. It is also advantageous to divide a fresh propane supply substantially uniformly between the first and the second partial oxidation stage.
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Synthesis routes and methods III

Procedure details

For the purpose of improving catalytic activity, regio and enantio selectivities, various additives other than water may be added to the reaction system. For example, presence of phosphorus compounds, e.g., triethylphosphine oxide, triphenylphosphine oxide, tributylphosphine oxide, triethyl phosphite, tributyl phosphite, and triphenyl phosphite; or carboxylic acids, e.g., acetic acid, propionic acid and pivalic acid, in the reaction system gives rise to no interference with the reaction.
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Synthesis routes and methods IV

Procedure details

The substantially dry organic solution is now fed by the line 121 to a reactor 122 which is conveniently illustrated as a column, although in practice a long tubular reactor would be preferred. Propylene is also fed to this reactor by a line 123 from a storage vessel 124. It will be appreciated that under normal conditions of temperature and pressure, propylene is a gas and therefore the reactor 122 is operated under pressure in order that the propylene should be kept in solution in the organic solution. The propylene reacts with the perpropionic acid in the reactor 122 to give propylene oxide and propionic acid in accordance with step (e). This product mixture is taken by a line 125 to a first distillation column 126 and in this column any unreacted propylene is distilled off as a light fraction and is passed by a line 127 to a condenser 128. In the condenser 128 the propylene is condensed and is fed by a line 129 back to the reactor 122. Any uncondensible gases are passed to waste through a line 130.
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Synthesis routes and methods V

Procedure details

About 70 g of mixed, crystalline salt sodium acetate-propionic acid is dissolved in 30 g of water to yield a 70 percent solution by weight of dissociated sodium acetate and propionic acid.
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